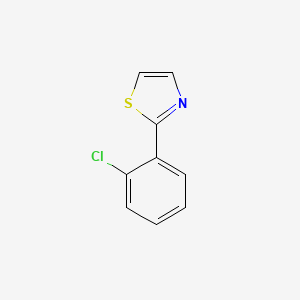

2-(2-Chlorophenyl)thiazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6ClNS |

|---|---|

Peso molecular |

195.67 g/mol |

Nombre IUPAC |

2-(2-chlorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H6ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H |

Clave InChI |

PXBGWHASIFAMEY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC=CS2)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Thiazole and Its Analogs

Synthesis of Hybrid and Fused Heterocyclic Architectures Incorporating 2-(2-Chlorophenyl)thiazole Moieties

The strategy of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic bioactivity. nih.govacs.org This approach can also help in overcoming drug resistance. nih.gov The 2-(2-chlorophenyl)thiazole core has been successfully integrated into a variety of hybrid and fused systems, demonstrating its versatility as a synthetic precursor.

The combination of thiazole (B1198619) and pyrazole (B372694) rings, both five-membered heterocycles known for their broad biological significance, has been a productive area of research. nih.gov Synthetic strategies often involve the Hantzsch thiazole synthesis, where a pyrazoline-1-carbothioamide is reacted with an α-haloketone.

For instance, a series of pyrazoline–thiazole hybrids were synthesized by reacting a pyrazoline-carbothioamide intermediate with various 2-bromo-1-arylethanones. mdpi.com In one pathway, the reaction of 5-(2-(4-chlorophenyl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with substituted 2-bromo-1-arylethanones in refluxing ethanol (B145695) yields the corresponding 2-(pyrazol-1-yl)-4-(aryl)thiazole hybrids. mdpi.com

Another notable synthesis involves the reaction of pyrazoline N-thioamide derivatives with phenacyl bromides. acs.orgnih.gov Specifically, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole was synthesized by refluxing the corresponding pyrazoline N-thioamide and 2-bromo-1-(4-chlorophenyl)ethanone in ethanol. nih.gov Similarly, Zhao and colleagues synthesized a series of 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids. acs.org The key step was the cyclization of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromides, including those with chloro-substituents, in dimethylformamide (DMF). acs.org One of the most potent compounds identified in their study was 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole (9t). acs.org

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Pyrazoline-1-carbothioamide | 2-Bromo-1-arylethanone, Ethanol, Reflux | Pyrazoline-Thiazole Hybrids | mdpi.com |

| Pyrazoline N-thioamide derivative | 2-Bromo-1-(4-chlorophenyl)ethanone, Ethanol, Reflux | 4-(4-chlorophenyl)-pyrazolyl-thiazole | nih.gov |

| 3-Aryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Substituted phenacyl bromide, DMF, Ambient temperature | 2-(Pyrazol-1-yl)-4-(aryl)thiazole Hybrids | acs.org |

The fusion of thiazole and pyridopyrimidinone scaffolds has been explored to generate hybrid molecules. In one study, a series of 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives were synthesized. The key step involved incorporating an aminothiazole derivative into pyridobenzoxazinones. The resulting hybrids were evaluated for their cytotoxic effects, with compound K5, which bears a chlorophenyl group on the pyridopyrimidine nucleus, demonstrating the highest cytotoxicity against MCF-7 and HeLa cell lines. nih.gov

Another approach involves a multi-step synthesis starting from a Biginelli reaction product. nih.gov The initial pyrimidinone is brominated and then subjected to the Hantzsch thiazole synthesis with a thioamide. This method has been used to create a series of pyrimidinone-linked thiazole derivatives, with some chloro-substituted analogs showing notable anti-inflammatory and antioxidant effects. nih.govresearchgate.net

| Synthetic Approach | Key Intermediates | Final Product Feature | Reference |

|---|---|---|---|

| Incorporation of aminothiazole into pyridobenzoxazinone | Pyridobenzoxazinones, Aminothiazole derivative | Pyridopyrimidinone-thiazole hybrid with a chlorophenyl group | nih.gov |

| Biginelli reaction followed by Hantzsch synthesis | Brominated pyrimidinone, Thioamide | Pyrimidinone-linked thiazole with chloro-substituents | nih.govresearchgate.net |

The fusion of benzimidazole (B57391) and thiazole rings has yielded potent heterocyclic systems. A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized via a multi-step reaction. nih.gov The study found that derivatives with halogen substitutions, such as 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, exhibited significant antibacterial activity. nih.gov The synthesis of the core benzo bohrium.comresearchgate.netimidazo[2,1-b]thiazole (B1210989) system can be achieved through a copper(II)-catalyzed thioamination of β-nitroalkene with 1H-benzo[d]imidazole-2-thiol. researchgate.net

Furthermore, imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated for their biological activities. nih.gov One synthetic route involves reacting 2-mercaptobenzimidazole (B194830) with electrophiles like α-haloketones to construct the fused imidazo[2,1-b]thiazole system. researchgate.net Another study detailed the synthesis of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives linked to triazoles, where compounds bearing a 2,4-dichloro phenyl moiety showed significant antimycobacterial activity. rsc.org

| Core Structure | Synthetic Method | Example Product Feature | Reference |

|---|---|---|---|

| Benzo[d]imidazo[2,1-b]thiazole | Multi-step synthesis from substituted benzimidazoles | 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | nih.gov |

| Imidazo[2,1-b]thiazole-benzimidazole | Reaction of 2-mercaptobenzimidazole with electrophiles | Conjugate 6d showed significant cytotoxicity | nih.gov |

| Benzo[d]imidazo[2,1-b]thiazole carboxamide | Linkage of the core to piperazine (B1678402) and triazoles | Derivative with a 2,4-dichloro phenyl moiety (IT06) | rsc.org |

The synthesis of molecules incorporating both thienopyridine and thiazole rings represents an interesting hybridization strategy. While direct syntheses of thienopyridine-2-(2-chlorophenyl)thiazole hybrids are not extensively documented in the reviewed literature, related structures have been prepared. For example, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, including a 2-chlorophenyl carboxamide derivative, are a known class of compounds. bohrium.com

A more general route to functionalized thienopyridines involves the Gewald reaction. researchcommons.org For instance, a 2-cyano-1-[4-(tosylamino)phenyl]ethanone derivative can be reacted under Gewald conditions to afford a thiophen-3-carbonitrile, which can be further cyclized to form thienopyridine and thienopyrimidine systems. researchcommons.org Creating a direct linkage to a 2-(2-chlorophenyl)thiazole moiety would likely involve a multi-step sequence, potentially starting with a functionalized thienopyridine that could be elaborated into a thiazole ring, or vice versa.

The versatility of the thiazole ring allows for its incorporation into a wide array of other heterocyclic systems.

Thiazole-Linked Triazoles: These hybrids have been synthesized by the cyclization of pyrazole-1-carbothioamide intermediates with phenacyl bromides under reflux in anhydrous ethanol. acs.orgnih.gov This approach yielded products in excellent yields. acs.org

Pyridine-Thiazole Hybrids: A novel pyridine-thiazole hybrid, 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine, was synthesized by reacting 1-phenyl-3-(pyridin-4-yl)thiourea with 2-bromo-1-(4-chlorophenyl)ethanone. researchgate.net

Pyrano[2,3-d]thiazole Derivatives: An environmentally sustainable and energy-efficient synthesis of pyrano[2,3-d]thiazole derivatives was developed using a Mg-Al-layered double hydroxide (B78521) catalyst and Q-Tube pressure reactor technology. This method facilitates Knoevenagel condensation and Michael addition cascades, leading to high yields in short reaction times. rsc.org

Bis-Thiazole Systems: Novel bis-thiazole derivatives connected to quinoxaline (B1680401) or thienothiophene cores through N-arylacetamide linkers have been reported. The synthesis involves reacting a thiosemicarbazone precursor with a bis(α-bromoketone) in ethanol with a triethylamine (B128534) (TEA) catalyst. nih.govacs.org

| Hybrid/Fused System | General Synthetic Route | Key Features | Reference |

|---|---|---|---|

| Thiazole-Linked Triazoles | Cyclization of pyrazole-1-carbothioamide with phenacyl bromides | High yield synthesis in refluxing ethanol | acs.orgnih.gov |

| Pyridine-Thiazole Hybrids | Reaction of a substituted thiourea (B124793) with an α-haloketone | Creates a direct link between pyridine (B92270) and thiazole rings | researchgate.net |

| Pyrano[2,3-d]thiazoles | Catalytic cascade reaction using a layered double hydroxide catalyst | Green, efficient, high-yield synthesis under pressure | rsc.org |

| Bis-Thiazoles | Reaction of thiosemicarbazones with bis(α-bromoketones) | Creates large hybrid molecules with multiple bioactive cores | nih.govacs.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Thiazole Derivatives

In response to growing environmental concerns, the principles of green chemistry have become integral to modern synthetic organic chemistry. researchgate.net The synthesis of thiazoles, a cornerstone of medicinal chemistry, has benefited significantly from the development of eco-friendly and sustainable methodologies. researchgate.netbohrium.com These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. bohrium.comresearchgate.net

Several green strategies have been successfully applied to the synthesis of thiazole derivatives:

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating methods. researchgate.netbohrium.com This technique has been employed for various thiazole syntheses, including domino reactions. researchgate.net

Use of Green Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives is a core tenet of green chemistry. bohrium.com Water is an ideal green solvent, and "on-water" syntheses of thiazoles have been reported. researchgate.net Polyethylene glycol (PEG), particularly PEG-400, has also been recognized as a low-cost, non-flammable, and recyclable green solvent for synthesizing thiazole derivatives. researchgate.netacs.org

Multi-Component, One-Pot Reactions: Designing syntheses where multiple starting materials react in a single vessel to form a complex product (a multi-component reaction) is highly efficient. researchgate.netbohrium.com These reactions reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and improve atom economy. Catalyst-free, multi-component domino reactions in aqueous media have been developed for synthesizing trisubstituted thiazoles. researchgate.net

Solvent-Free and Ultrasound-Mediated Synthesis: Conducting reactions without a solvent or using ultrasound as an energy source are other effective green chemistry techniques. researchgate.netbohrium.com These methods can lead to improved yields, shorter reaction times, and simpler work-up procedures.

The application of these principles not only makes the synthesis of thiazole derivatives more environmentally friendly but also often leads to more efficient and cost-effective processes. rsc.orgresearchgate.net

| Green Chemistry Principle | Description | Example Application in Thiazole Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Domino reactions for trisubstituted thiazoles. | researchgate.net |

| Green Solvents | Replacement of hazardous solvents with benign alternatives. | "On-water" synthesis; use of PEG-400 as a recyclable medium. | researchgate.netacs.org |

| Reusable Catalysts | Employing catalysts that can be recovered and reused. | Mg-Al-layered double hydroxide for pyrano[2,3-d]thiazole synthesis. | rsc.org |

| Multi-Component Reactions | Combining three or more reactants in a single step. | One-pot synthesis of thiazole scaffolds. | researchgate.netbohrium.com |

| Ultrasound-Mediated Synthesis | Using ultrasonic waves to promote chemical reactions. | Eco-friendly strategies for various thiazole derivatives. | researchgate.netbohrium.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

A ¹H NMR spectrum of 2-(2-Chlorophenyl)thiazole would provide critical information. The protons on the thiazole (B1198619) ring (at positions 4 and 5) would appear as distinct signals, typically in the aromatic region of the spectrum. Their chemical shifts would be influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms and the attached chlorophenyl ring.

The four protons on the 2-chlorophenyl ring would present a complex multiplet pattern due to spin-spin coupling. The interpretation of their coupling constants (J-values) would be essential to confirm their relative positions (ortho, meta, para) on the phenyl ring. For instance, a proton ortho to the chlorine atom would be expected to show a different chemical shift compared to one meta or para to it.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

The ¹³C NMR spectrum would show distinct signals for each of the nine unique carbon atoms in the 2-(2-Chlorophenyl)thiazole molecule. The carbon atom at the 2-position of the thiazole ring, directly bonded to the chlorophenyl group, would likely appear at a significantly downfield chemical shift. The carbon atoms of the phenyl ring would also have their chemical shifts influenced by the chlorine substituent, with the carbon directly bonded to the chlorine atom showing a characteristic shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the thiazole and chlorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish correlations between protons and the carbon atoms they are directly attached to.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(2-Chlorophenyl)thiazole would exhibit characteristic absorption bands. Key expected vibrations include:

C-H stretching vibrations from both the aromatic phenyl and thiazole rings.

C=N and C=C stretching vibrations characteristic of the thiazole ring.

Aromatic C-C stretching bands from the phenyl ring.

C-S stretching vibrations associated with the thiazole ring.

Vibrations corresponding to the C-Cl bond. The pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to this specific isomer.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 2-(2-Chlorophenyl)thiazole, the symmetric vibrations of the aromatic rings and the C-S bond would be expected to give rise to prominent Raman signals. This technique would be particularly useful for confirming the structure of the heterocyclic and aromatic ring systems.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of "2-(2-Chlorophenyl)thiazole," providing precise information about its molecular weight and fragmentation patterns. This section details the application of various mass spectrometry methods in the comprehensive characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "2-(2-Chlorophenyl)thiazole" by providing its exact mass with high accuracy. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For novel thiazole derivatives, HRMS is a standard method for structural confirmation nih.gov. The high resolving power of instruments like quadrupole time-of-flight (QTOF) mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for confident identification nih.gov.

The theoretical exact mass of "2-(2-Chlorophenyl)thiazole" (C9H6ClNS) can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared to the experimentally determined mass from the HRMS analysis. The minimal difference between the theoretical and experimental masses, typically in the parts per million (ppm) range, confirms the elemental composition and, by extension, the molecular formula of the compound.

Table 1: Theoretical vs. Experimental Mass Data for 2-(2-Chlorophenyl)thiazole

| Parameter | Value |

| Molecular Formula | C9H6ClNS |

| Theoretical Exact Mass (monoisotopic) | Calculated Value |

| Experimental Exact Mass (HRMS) | Observed Value |

| Mass Error (ppm) | Calculated Difference |

Note: Specific experimental values would be obtained from actual HRMS analysis of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely employed for the analysis of polar and thermally labile molecules like "2-(2-Chlorophenyl)thiazole" epfl.chrsc.org. In ESI-MS, the analyte is ionized from a solution, typically producing protonated molecules [M+H]+ in the positive ion mode or deprotonated molecules [M-H]- in the negative ion mode chemrxiv.org. This method is particularly useful as it often results in minimal fragmentation, allowing for the clear determination of the molecular ion peak epfl.ch.

The ESI-MS spectrum of "2-(2-Chlorophenyl)thiazole" would be expected to show a prominent peak corresponding to its protonated form. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information by revealing characteristic fragmentation patterns nih.govmdpi.com. The fragmentation of related thiazole structures often involves the cleavage of bonds within the thiazole ring and the loss of substituents from the phenyl ring researchgate.net. The study of these fragmentation pathways is crucial for the structural elucidation of novel thiazole derivatives researchgate.net.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique suitable for non-volatile and thermally unstable compounds wikipedia.orgcreative-proteomics.com. In FAB-MS, the analyte is mixed with a non-volatile matrix, such as glycerol or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon) wikipedia.org. This process desorbs and ionizes the analyte molecules, typically forming protonated [M+H]+ or deprotonated [M-H]- ions wikipedia.org.

While less common now with the prevalence of ESI, FAB-MS can be a valuable tool for the analysis of "2-(2-Chlorophenyl)thiazole," especially when dealing with complex mixtures or when ESI proves to be inefficient. The technique is known for its ability to produce stable and abundant molecular ions, which is advantageous for molecular weight determination nih.govnih.gov. Fragmentation can occur, and the resulting patterns can be analyzed to deduce structural features of the molecule.

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of "2-(2-Chlorophenyl)thiazole" in the solid state, including bond lengths, bond angles, and torsional angles. This technique is indispensable for understanding the molecule's conformation and how it packs in a crystal lattice rsc.orgrsc.orgresearchgate.net.

By analyzing the crystal structure of a closely related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, insights into the probable structural characteristics of "2-(2-Chlorophenyl)thiazole" can be inferred. In the reported structure, the thiazole ring is not coplanar with the attached chlorophenyl ring, exhibiting a significant dihedral angle between them kayseri.edu.trnih.gov. This deviation from planarity is a key conformational feature.

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions that stabilize the crystal packing. For chlorophenyl-containing thiazole derivatives, interactions such as C-H···π, C-H···Cl, and potential π-π stacking are significant kayseri.edu.trnih.govresearchgate.net. The analysis of these weak interactions is crucial for understanding the supramolecular assembly and physical properties of the compound in the solid state kayseri.edu.trnih.gov. Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts kayseri.edu.trnih.govresearchgate.net.

Table 2: Expected Crystallographic Data for 2-(2-Chlorophenyl)thiazole

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Dihedral Angle (thiazole-chlorophenyl) | A specific value in degrees |

| Key Intermolecular Interactions | C-H···π, C-H···Cl, π-π stacking |

Note: This table represents the type of data obtained from an X-ray crystallographic study.

Advanced Analytical Techniques for Comprehensive Characterization

Elemental Analysis (CHNOS) for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample measurlabs.comelementar.comresearchgate.net. For "2-(2-Chlorophenyl)thiazole," CHNS analysis is particularly relevant for verifying its elemental composition and, therefore, its empirical and molecular formulas.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified by a detector measurlabs.com. The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the molecular formula (C9H6ClNS). A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the synthesized compound kayseri.edu.trnih.gov.

Table 3: Elemental Analysis Data for 2-(2-Chlorophenyl)thiazole

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | Calculated Value | Observed Value |

| Hydrogen (H) | Calculated Value | Observed Value |

| Nitrogen (N) | Calculated Value | Observed Value |

| Sulfur (S) | Calculated Value | Observed Value |

Note: Specific values are determined from the molecular formula and experimental analysis.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Visible spectroscopy is a pivotal technique for investigating the electronic transitions within molecules containing chromophores. In the context of 2-(2-Chlorophenyl)thiazole and its derivatives, the thiazole ring, being an aromatic heterocycle, gives rise to characteristic electronic absorptions. The electronic spectrum is primarily governed by π → π* and n → π* transitions. researchgate.netmdpi.com The π electrons in the conjugated system of the thiazole ring and the non-bonding electrons on the nitrogen and sulfur atoms are responsible for these transitions. mdpi.com

Studies on various thiazole derivatives show that the absorption bands corresponding to π → π* transitions typically appear at shorter wavelengths (in the UV region), while the n → π* transitions, which are generally of lower energy, are observed at longer wavelengths. nih.gov For instance, research on certain benzothiazole (B30560) derivatives revealed absorption peaks around 210 nm and between 330-340 nm, attributed to these electronic transitions. nih.gov The presence of the 2-chlorophenyl substituent on the thiazole ring is expected to influence the position and intensity of these absorption bands through electronic effects (inductive and resonance) and potential steric interactions that may affect the planarity of the molecule.

The absorption properties are also sensitive to the solvent environment. A change in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. This effect is particularly useful in studying the nature of the electronic excited states of the molecule. For many thiazole-based dyes, a bathochromic (red) shift is observed with increasing solvent polarity, indicating a more polar excited state compared to the ground state. nih.gov

Table 1: Typical Electronic Transitions in Thiazole Derivatives

| Electronic Transition | Typical Wavelength Region | Involved Orbitals |

| π → π | Shorter Wavelength (UV) | π bonding to π antibonding |

| n → π | Longer Wavelength (UV-Vis) | non-bonding to π antibonding |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of solid materials at the micro- and nanoscale. For materials derived from or incorporating 2-(2-Chlorophenyl)thiazole, SEM analysis provides critical insights into their physical form, such as crystallinity, particle size, and porosity.

The morphology of thiazole derivatives can vary significantly depending on their chemical structure and the method of preparation. For example, SEM studies on certain thiazole-containing coordination compounds have revealed well-defined crystalline structures. nih.gov In some cases, these crystals exhibit a porous and spongy or flake-like morphology, suggesting a high surface area. researchgate.net Such microstructural features are crucial for applications in areas like catalysis and sensor technology.

In the context of composite materials, where a thiazole derivative might be dispersed within a polymer matrix, SEM can be used to assess the quality of the dispersion. A uniform and homogeneous surface in SEM micrographs would indicate good compatibility and distribution of the thiazole compound within the host material, which is essential for achieving desired bulk properties. researchgate.net Hirshfeld surface analysis, which complements structural data, has been used to quantify intermolecular interactions in crystals of related compounds like 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, revealing that H···H, C···H/H···C, and Cl···H/H···Cl contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of materials. The analysis involves monitoring the mass of a sample as a function of temperature in a controlled atmosphere.

For thiazole derivatives, TGA provides information on their decomposition temperatures, the number of decomposition steps, and the nature of the residual material. A study on 4-(o-chlorophenyl)-2-aminothiazole, a compound closely related to the subject, characterized its thermal properties. nih.gov TGA curves for such compounds can be used to calculate various kinetic parameters of the decomposition process, including activation energy (E), order of reaction (n), and pre-exponential factor (Z). nih.gov

Research on other substituted thiazole systems, such as 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole, has shown that decomposition can occur in multiple stages. researchgate.net For this particular compound, the first stage of decomposition was observed between 294 K and 638 K, corresponding to the loss of the phenolic rings. researchgate.net The thermal stability of thiazole-based compounds can be significantly influenced by the nature and position of substituents. Furthermore, the coordination of thiazole derivatives to metal ions often leads to an enhancement of their thermal stability compared to the free ligand. nih.gov

Table 2: Illustrative TGA Decomposition Stages for a Substituted Thiazolo[5,4-d]thiazole (B1587360) Derivative

| Decomposition Stage | Temperature Range (K) | Mass Loss (%) | Attributed to |

| I | 294 - 638 | ~61.5 | Removal of phenolic rings |

| II | 734 - 883 | ~36.5 | Decomposition of the remaining structure |

Data is illustrative and based on findings for 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Computational chemistry offers a powerful lens through which to examine the intricate details of molecular structure and reactivity. For 2-(2-chlorophenyl)thiazole, a series of quantum chemical calculations have been employed to model its properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. Utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 2-(2-chlorophenyl)thiazole can be optimized to its lowest energy state. This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The optimized geometry is a critical starting point for all other computational analyses, ensuring that subsequent calculations are performed on the most stable conformation of the molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| Bond Length (Å) | C-S (thiazole) | 1.768 |

| Bond Length (Å) | C-N (thiazole) | 1.315 |

| Bond Angle (°) | C-C-Cl | 119.5 |

| Bond Angle (°) | C-S-C (thiazole) | 89.5 |

| Dihedral Angle (°) | Phenyl-Thiazole | 25.8 |

Note: The data in this table is illustrative for a chlorophenyl-thiazole derivative and is intended to represent the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. sigmaaldrich.comchemicalbook.com For 2-(2-chlorophenyl)thiazole, the distribution of these orbitals reveals that the HOMO is primarily located on the thiazole (B1198619) ring, while the LUMO is distributed across the chlorophenyl ring, suggesting the potential for intramolecular charge transfer upon electronic excitation. sigmaaldrich.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

Note: The data in this table is illustrative for a chlorophenyl-thiazole derivative and is intended to represent the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemicalbook.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient areas (positive potential). For 2-(2-chlorophenyl)thiazole, the MEP map would likely show the most negative potential around the nitrogen atom of the thiazole ring, making it a probable site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors for Nucleophilic/Electrophilic Attack Prediction

Fukui functions are powerful local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. By calculating the condensed Fukui functions for each atom, one can predict the preferred sites for chemical reactions. For 2-(2-chlorophenyl)thiazole, the nitrogen atom in the thiazole ring is expected to have a high value for nucleophilic attack (ƒ+), while certain carbon atoms on the phenyl ring may be more susceptible to electrophilic attack (ƒ-).

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of 2-(2-chlorophenyl)thiazole involves exploring the potential energy surface (PES) by systematically rotating the single bond connecting the phenyl and thiazole rings. This analysis helps to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The relative energies of different conformations can provide insights into the molecule's preferred shape in different environments. For 2-(2-chlorophenyl)thiazole, the steric hindrance caused by the ortho-chloro substituent on the phenyl ring would likely influence the preferred dihedral angle between the two rings, favoring a non-planar conformation.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of ligand-receptor complexes, providing insights that are often unattainable through experimental methods alone. These techniques are instrumental in modern drug discovery, allowing for the rational design of more potent and selective therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is widely employed to understand the interactions driving the biological activity of thiazole derivatives and to estimate their binding affinity. Studies on various derivatives containing the chlorophenyl-thiazole scaffold have revealed key interactions with several important biological targets.

For instance, a series of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives were evaluated as potential anti-biofilm agents against Candida albicans. The derivative featuring a 4-chlorophenyl group at the thiazole ring demonstrated a strong binding affinity towards lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis. The docking score was calculated to be -8.715 kcal/mol, indicating a favorable binding interaction. This interaction was stabilized by hydrogen bonds and π–π stacking, highlighting the structural features that contribute to its inhibitory potential nih.gov.

In another study focusing on anticancer agents, novel thiazolyl-pyrazole derivatives were docked into the active site of the epidermal growth factor receptor kinase (EGFR). While not all derivatives contained the specific 2-(2-chlorophenyl) moiety, the results for related structures indicate promising binding affinities, with some compounds showing binding energies as low as -3.4 kcal/mol nih.gov. Similarly, imidazo[2,1-b]thiazole (B1210989) conjugates have been docked against Glypican-3 (GPC-3) protein, a target in hepatocellular carcinoma, with binding affinities ranging from -6.90 to -10.30 kcal/mol nih.gov.

| Derivative Class | Biological Target | Docking/Binding Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| (E)-4-(4-Chlorophenyl)-2-(hydrazinyl)thiazole | Lanosterol 14α-demethylase | -8.715 | Hydrogen bonding, π–π stacking |

| Thiazolyl-pyrazole derivative | EGFR Kinase | -3.4 | Not specified |

| Imidazo[2,1-b]thiazole conjugate | Glypican-3 (GPC-3) Protein | -6.90 to -10.30 | Hydrogen bonding, pi-stacking |

While the Hantzsch thiazole synthesis is a classical and widely used method for creating the thiazole ring, detailed computational studies predicting the specific reaction mechanisms and transition states for the synthesis of 2-(2-chlorophenyl)thiazole are not extensively available in the surveyed scientific literature. Such studies typically involve high-level quantum mechanical calculations to map the energy landscape of the reaction, identify intermediates, and calculate the activation energies of transition states.

The synthesis of related thiazole derivatives has been described, often involving the reaction of a thioamide with an α-haloketone. For example, the synthesis of pyrazolyl–thiazole derivatives of thiophene (B33073) involves the reaction of a thiosemicarbazone derivative with a substituted 2-bromo-1-phenylethan-1-one, which proceeds via condensation and cyclization nih.gov. Similarly, the formation of other thiazole derivatives is often depicted through reaction schemes that imply a sequence of nucleophilic substitution followed by cyclization mdpi.commdpi.com. These synthetic reports, however, primarily focus on the experimental outcomes rather than a computational exploration of the reaction pathway. Theoretical studies in this area would be valuable for optimizing reaction conditions and potentially improving yields for the synthesis of 2-(2-chlorophenyl)thiazole and its analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding which molecular features are important for a desired biological effect.

Several QSAR studies have been conducted on thiazole derivatives, demonstrating the utility of this approach for various therapeutic targets. In one study, a 2D-QSAR model was developed for a series of 59 thiazole derivatives with inhibitory activity against the 5-lipoxygenase (5-LO) enzyme, which is involved in inflammation. The resulting model, generated using multiple linear regression (MLR), showed a good correlation coefficient (r²) of 0.626 and a predictive coefficient for the test set of 0.621, indicating its ability to forecast the anti-inflammatory potential of new thiazole compounds laccei.org.

Another study focused on thiazole derivatives as inhibitors of the human Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) enzyme. Both MLR and Artificial Neural Network (ANN) methods were used to build QSAR models. The models were statistically robust, with the MLR model showing an external predictive power (R²test) of 0.78 and the ANN model showing an even higher R²test of 0.98. The descriptors used in the model, such as molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), provided insights into the physicochemical properties driving the inhibitory activity imist.ma.

Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to thiazole derivatives to understand the three-dimensional structural requirements for activity. A study on thiazole derivatives as biofilm inhibitors yielded CoMSIA models with high predictive capacity (R²pred = 0.913), offering a 3D map of where steric, electrostatic, and other fields influence biological activity physchemres.org. These examples underscore the power of QSAR in guiding the design of new 2-(2-chlorophenyl)thiazole derivatives with enhanced biological profiles.

| QSAR Model Type | Biological Target/Activity | Key Statistical Parameters | Important Descriptor Types |

|---|---|---|---|

| 2D-QSAR (MLR) | 5-Lipoxygenase (5-LO) Inhibition | r² = 0.626, r²(test) = 0.621 | Topological, Physicochemical |

| 2D-QSAR (MLR) | PIN1 Inhibition | R²(test) = 0.78 | MR, LogP, ELUMO |

| 2D-QSAR (ANN) | PIN1 Inhibition | R²(test) = 0.98 | MR, LogP, ELUMO |

| 3D-QSAR (CoMSIA) | Biofilm Inhibition | R²pred = 0.913 | Steric, Electrostatic, Hydrophobic fields |

Coordination Chemistry and Ligand Design

2-(2-Chlorophenyl)thiazole as a Ligand in Metal Complexes

While specific research on the coordination complexes of 2-(2-Chlorophenyl)thiazole is not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established coordination chemistry of similar thiazole (B1198619) derivatives. The presence of a nitrogen atom in the thiazole ring and the potential for interaction with the chlorine substituent on the phenyl ring allows for various coordination modes.

The synthesis of transition metal complexes with thiazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For 2-(2-Chlorophenyl)thiazole, complexes with metals such as Palladium(II), Platinum(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) would likely be synthesized by refluxing the ligand with the corresponding metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or acetonitrile.

Research on related compounds, such as 2-amino-4-(p-hydroxyphenyl)thiazole, has shown that Co(II), Ni(II), and Cu(II) can form octahedral complexes of the type ML₂X₂, where L is the thiazole ligand and X is an anion like chloride or acetate. asianpubs.org Similarly, studies on N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide have revealed the formation of octahedral complexes with Cu(II), Co(II), and Ni(II), and a tetrahedral complex with Zn(II). bohrium.comijper.org

| Metal Ion | Likely Coordination Geometry | Supporting Evidence from Analogous Thiazole Complexes |

|---|---|---|

| Palladium(II) | Square Planar | Common for d⁸ metals with monodentate or bidentate ligands. nih.gov |

| Platinum(II) | Square Planar | Typical for Pt(II) complexes, which are analogous to Pd(II). nih.gov |

| Cobalt(II) | Tetrahedral or Octahedral | Observed in complexes with other substituted thiazoles. asianpubs.orgbohrium.comijper.org |

| Nickel(II) | Square Planar or Octahedral | Dependent on ligand field strength and steric factors. asianpubs.orgbohrium.comijper.org |

| Copper(II) | Distorted Octahedral or Square Planar | Jahn-Teller distortion often leads to distorted geometries. asianpubs.orgbohrium.comijper.org |

| Zinc(II) | Tetrahedral | Common for d¹⁰ metal ions. bohrium.comijper.org |

2-(2-Chlorophenyl)thiazole is expected to primarily act as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the thiazole ring. This is the most common coordination mode for simple thiazole derivatives. However, the presence of the 2-chlorophenyl group introduces the possibility of other interactions. While direct chelation involving the chlorine atom is unlikely due to the rigidity of the phenyl-thiazole linkage, the chlorine atom could influence the electronic properties of the ligand and potentially participate in weaker, secondary interactions with the metal center or surrounding ligands.

The denticity of a ligand refers to the number of donor atoms that bind to the central metal atom. In its most straightforward role, 2-(2-Chlorophenyl)thiazole would be a monodentate ligand. If the molecule were modified to include other donor groups, it could exhibit higher denticity.

The coordination geometry of the resulting complexes would be determined by the preferred coordination number of the metal ion and the steric hindrance imposed by the ligands. For example, with a monodentate 2-(2-Chlorophenyl)thiazole ligand, a metal ion with a coordination number of four, like Pd(II) or Pt(II), would likely form a square planar complex with four ligand molecules or a combination of the ligand and other anions. For metal ions that prefer a coordination number of six, such as Co(II) or Ni(II), an octahedral geometry would be expected.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes of 2-(2-Chlorophenyl)thiazole are expected to show bands corresponding to ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The positions of these bands would be sensitive to the nature of the metal ion and the coordination environment. For d-block metals like Co(II), Ni(II), and Cu(II), d-d transitions would also be observable, providing information about the coordination geometry. mdpi.comrsc.org

IR Spectroscopy: Infrared spectroscopy can confirm the coordination of the thiazole ligand to the metal center. The C=N stretching vibration of the thiazole ring, typically observed in the 1500-1600 cm⁻¹ region, is expected to shift upon coordination. ijper.org New bands at lower frequencies, corresponding to the metal-nitrogen (M-N) stretching vibrations, would also appear, providing direct evidence of the metal-ligand bond.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the diamagnetic complexes, such as those of Zn(II), Pd(II), and Pt(II). Upon coordination, the chemical shifts of the protons and carbons in the thiazole and phenyl rings would be altered. The magnitude of these shifts can provide information about the electronic effects of coordination. For instance, in palladium(II) complexes with 2-amino-4-(4-substituted phenyl)thiazole derivatives, the signals of the protons were observed to shift downfield, confirming coordination through the thiazole nitrogen. irapa.org

| Spectroscopic Technique | Expected Observations | Information Gained |

|---|---|---|

| UV-Vis | Shifts in ligand-based absorptions; appearance of new charge-transfer and d-d transition bands. | Coordination geometry, nature of metal-ligand electronic interactions. |

| IR | Shift in the C=N stretching frequency of the thiazole ring; appearance of M-N stretching bands. | Confirmation of coordination through the thiazole nitrogen. |

| NMR (for diamagnetic complexes) | Downfield or upfield shifts of proton and carbon signals in the thiazole and phenyl rings. | Confirmation of coordination in solution, information on electronic redistribution upon complexation. |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the direct use of 2-(2-Chlorophenyl)thiazole as a primary building block in Metal-Organic Frameworks (MOFs) or coordination polymers has not been reported, the principles of MOF design can be applied to understand how it could be incorporated. MOFs are constructed from metal ions or clusters connected by organic linkers. For a molecule to act as a linker, it typically needs to have at least two coordinating sites.

To be an effective linker for MOFs or coordination polymers, 2-(2-Chlorophenyl)thiazole would need to be functionalized with additional coordinating groups, such as carboxylates, pyridyls, or other nitrogen-containing heterocycles. For example, the introduction of a carboxylic acid group onto the phenyl ring would create a bifunctional linker capable of bridging metal centers to form extended one-, two-, or three-dimensional networks.

The design of thiazole-based linkers often focuses on creating rigid and predictable coordination geometries. The planarity and electronic properties of the thiazole ring can be exploited to control the final architecture of the framework. The presence of the chloro-substituent in 2-(2-Chlorophenyl)thiazole could influence the packing of the linkers within the framework through steric effects or weak intermolecular interactions.

Supramolecular self-assembly is the process by which molecules spontaneously organize into well-defined structures through non-covalent interactions. In the context of 2-(2-Chlorophenyl)thiazole, even without forming a formal coordination polymer, it could participate in supramolecular assemblies through interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom.

While there is no specific literature on the supramolecular assembly of 2-(2-Chlorophenyl)thiazole, studies on similar chlorinated phenyl-containing heterocyclic compounds have demonstrated the importance of C-H···Cl and Cl···π interactions in directing the crystal packing. These weak interactions, in concert with stronger forces like hydrogen bonding (if suitable functional groups are present), can lead to the formation of intricate and predictable supramolecular architectures.

Photophysical Properties of Thiazole-Metal Complexes and Their Enhancement

Thiazole derivatives, owing to their π-conjugated heterocyclic structure, often exhibit intrinsic fluorescence. mdpi.comscientificarchives.com The coordination of these thiazole-based ligands to metal centers can significantly modify and, in many cases, enhance their photophysical properties. nih.gov This enhancement is a result of several factors, including ligand-to-metal charge transfer, metal-to-ligand charge transfer, and modifications in the energy of the ligand's frontier molecular orbitals upon coordination. The resulting metal-organic frameworks (MOFs) and coordination polymers (CPs) have been a focus of research for applications in luminescent sensing and optoelectronics. mdpi.comunifi.it

The luminescence in thiazole-metal complexes can have several origins: it can be ligand-based, metal-based, or arise from charge-transfer events. mdpi.com In complexes with d¹⁰ or d⁰ metal ions, such as Zn(II) or Cd(II), the luminescence is commonly ligand-based, as these metal ions are electronically inert. mdpi.comscientificarchives.com The interaction between the metal and the thiazole ligand can lead to beneficial effects such as increased quantum yield, improved photostability, and a reduced lifetime of the fluorophores. nih.gov

Detailed research into 5-N-arylaminothiazoles bearing pyridyl groups has provided specific insights into these photophysical changes upon complexation. The introduction of different substituents on the thiazole ring allows for the fine-tuning of absorption and emission spectra. nih.gov Upon coordination with zinc, these thiazole ligands exhibit significantly enhanced emission properties, both in solution and in the solid state. nih.gov

The choice of the metal and its associated counter-ions also plays a crucial role in modulating the photophysical characteristics. Studies on zinc-thiazole complexes with different halides (Cl⁻, Br⁻, I⁻) have demonstrated this tuning capability. While the absorption and emission maxima did not show significant changes with different halogens, the fluorescence quantum yield was notably affected. nih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Thiazole Ligand (4f) | 390 | 505 | 0.28 |

| [Zn(4f)2Cl2] (8a) | 390 | 495 | 0.62 |

| [Zn(4f)2Br2] (8b) | 390 | 495 | 0.75 |

| [Zn(4f)2I2] (8c) | 384 | 495 | 0.43 |

This table is interactive. Click on the headers to sort the data.

The data clearly illustrates the enhancement of the photophysical properties upon metal coordination. The quantum yield of the thiazole ligand more than doubled upon coordination to ZnCl₂ and saw a nearly threefold increase with ZnBr₂, reaching a high of 75%. nih.gov This demonstrates that the formation of metal-thiazole complexes is a highly effective strategy for developing robustly emissive materials. Furthermore, some zinc-thiazole complexes that are non-emissive in solution can become highly emissive in the solid state, with quantum yields reaching up to 52%, highlighting the role of the physical state in their photophysical behavior. nih.gov

Strategies for enhancing the photophysical properties of thiazole-metal complexes often involve deliberate ligand design. This includes the incorporation of various substituents and extending the π-conjugated system. nih.govchim.it The rigid and planar structure of fused-ring systems like thiazolo[5,4-d]thiazole (B1587360) is particularly effective for creating highly fluorescent materials. mdpi.comrsc.org The construction of MOFs and CPs from these ligands can further enhance luminescence by creating well-defined, rigid structures that minimize non-radiative decay pathways. mdpi.com The selection of ancillary ligands within the coordination sphere also provides another avenue for tuning the emissive properties of the final complex.

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Thiazole Analogs

Systematic Modification of Substituents and Their Influence on Molecular Activity

The biological activity of 2-(2-Chlorophenyl)thiazole analogs can be significantly modulated by the systematic introduction of various substituents. These modifications alter the physicochemical properties of the molecule, thereby affecting its interaction with biological targets.

Analysis of Electronic Effects (e.g., Electron-Withdrawing vs. Electron-Donating Groups, Halogen Effects)

The electronic nature of substituents on the 2-(2-Chlorophenyl)thiazole scaffold plays a crucial role in determining the molecule's biological efficacy. Research has shown that both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence activity, often in a manner dependent on their position and the specific biological target.

For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the presence of a 2-chlorophenyl group at the 2-position of the thiazole (B1198619) ring was found to be a key feature for anticancer activity. The introduction of other substituents on a separate phenylamido moiety provided insights into electronic effects. While a comprehensive SAR study on a wide range of EWGs and EDGs directly on the 2-chlorophenyl ring is not extensively documented in single studies, related research on similar thiazole derivatives offers valuable parallels.

Halogen substitution has been a particular point of interest. The position and nature of the halogen can drastically alter the activity profile. For example, in some series of thiazole derivatives, a chloro substituent at the ortho position of the phenyl ring has been shown to be more potent than at the meta or para positions. ijcce.ac.ir This suggests that the electronic influence of the chlorine atom, combined with its positional impact, is a critical determinant of activity.

To illustrate the impact of electronic effects, the following table summarizes hypothetical trends based on findings from related thiazole structures:

| Substituent at position X on the 2-phenyl ring | Electronic Effect | Observed/Expected Impact on Anticancer Activity |

| -Cl (at ortho) | Electron-withdrawing | Potent activity observed in some series. |

| -NO2 | Strong electron-withdrawing | Often leads to increased activity, but can also increase toxicity. |

| -OCH3 | Electron-donating | Activity can be enhanced or diminished depending on the target. |

| -CH3 | Weak electron-donating | Moderate activity is often observed. |

Investigation of Steric Effects on Molecular Recognition

Steric hindrance, the spatial arrangement of atoms within a molecule, is another critical factor influencing the interaction of 2-(2-Chlorophenyl)thiazole analogs with their biological targets. The size and shape of substituents can either facilitate or hinder the optimal binding of the molecule to a receptor's active site.

Studies on related 2-phenylthiazole (B155284) derivatives have shown that bulky substituents can have a detrimental effect on activity if they clash with the amino acid residues of the target protein. Conversely, in some cases, a larger substituent may be beneficial if it can form additional favorable interactions within a spacious binding site.

The interplay between steric and electronic effects is often complex. For example, a bulky, electron-donating group might decrease activity due to steric clashes, even if its electronic properties are favorable.

Positional Isomerism and its Impact on Biological Activity

The position of the chloro substituent on the phenyl ring of 2-phenylthiazole has a profound impact on biological activity. While the focus of this article is the 2-(2-Chlorophenyl) derivative, understanding the effects of its positional isomers (3-chlorophenyl and 4-chlorophenyl) is crucial for a complete SAR analysis.

Research on various classes of biologically active phenylthiazoles has consistently demonstrated that the location of the halogen atom is a key determinant of potency and selectivity. For instance, in certain series of anticancer thiazole derivatives, the ortho-chloro isomer has been reported to exhibit superior activity compared to its meta and para counterparts. ijcce.ac.ir This suggests that the specific orientation of the chloro group in the 2-position is optimal for interaction with the target, potentially through a combination of electronic influence on the phenyl ring and specific steric interactions within the binding site.

The following table illustrates the typical influence of the chlorine atom's position on the phenyl ring on anticancer activity, based on findings from various thiazole-based compounds.

| Compound | Position of Chloro Substituent | General Observation on Anticancer Activity |

| 2-(2-Chlorophenyl)thiazole analog | Ortho | Often demonstrates the highest potency in various studies. ijcce.ac.ir |

| 2-(3-Chlorophenyl)thiazole analog | Meta | Typically shows moderate to good activity, but often less than the ortho isomer. |

| 2-(4-Chlorophenyl)thiazole analog | Para | Activity is variable and target-dependent, sometimes showing good activity. |

Pharmacophore Development and Optimization Strategies for Target-Specific Interactions

Pharmacophore modeling is a crucial tool in modern drug design, allowing for the identification of the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For 2-(2-Chlorophenyl)thiazole analogs, pharmacophore models can guide the design of new derivatives with enhanced potency and selectivity.

A typical pharmacophore model for a 2-arylthiazole derivative might include:

An aromatic ring feature (the 2-phenyl group).

A hydrogen bond acceptor (the nitrogen atom of the thiazole ring).

A hydrogen bond donor (if substituents with this capability are present).

Hydrophobic features (the chlorophenyl and thiazole rings).

Optimization strategies based on these models often involve modifying the core scaffold or its substituents to better match the pharmacophoric requirements of the target. For instance, if a model suggests the need for an additional hydrogen bond acceptor at a specific location, a substituent with this property can be introduced.

In the context of anticancer agents, pharmacophore models for inhibitors of specific kinases often highlight the importance of a hydrogen bond donor/acceptor pair to interact with the hinge region of the kinase domain. The 2-aminothiazole (B372263) scaffold, a common variation, is frequently utilized for this purpose. While the parent 2-(2-Chlorophenyl)thiazole lacks a hydrogen bond donor at the 2-position of the thiazole, derivatives can be designed to incorporate this feature.

Scaffold Hopping and Bioisosteric Replacements in Thiazole-Based Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies used to modify the core structure of a lead compound while retaining or improving its biological activity. nih.govnih.gov These approaches are valuable for optimizing pharmacokinetic properties, reducing toxicity, and exploring novel chemical space.

In the context of 2-(2-Chlorophenyl)thiazole, scaffold hopping could involve replacing the thiazole ring with other five- or six-membered heterocycles that maintain a similar spatial arrangement of key interaction points. uniroma1.it For example, an oxazole (B20620), imidazole, or even a pyridine (B92270) ring could be considered as a potential replacement, depending on the specific requirements of the biological target.

Bioisosteric replacement, on the other hand, focuses on the substitution of specific functional groups with others that have similar physicochemical properties. For the 2-(2-Chlorophenyl)thiazole scaffold, several bioisosteric replacements could be envisioned:

Replacement of the chloro group: Other halogens (e.g., -F, -Br) or a trifluoromethyl group (-CF3) could be explored to modulate electronic and lipophilic properties.

Replacement of the phenyl ring: A bioisosteric replacement could involve substituting the phenyl ring with other aromatic systems like thiophene (B33073) or pyridine.

Replacement within the thiazole ring: While less common, bioisosteric replacement of the sulfur atom with an oxygen or nitrogen atom (leading to an oxazole or imidazole) can be considered a form of scaffold hopping.

The following table provides examples of potential bioisosteric replacements for the 2-(2-Chlorophenyl)thiazole scaffold.

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| 2-Chlorophenyl | 2-Fluorophenyl | To potentially improve metabolic stability and alter electronic interactions. |

| 2-Chlorophenyl | 2-Trifluoromethylphenyl | To significantly increase lipophilicity and electron-withdrawing character. |

| Thiazole | Oxazole | To modify hydrogen bonding capacity and metabolic stability. |

| Thiazole | Imidazole | To introduce a hydrogen bond donor and alter basicity. |

These strategies, guided by SAR data and computational modeling, are instrumental in the iterative process of drug discovery, enabling the refinement of lead compounds like 2-(2-Chlorophenyl)thiazole into potent and selective therapeutic agents.

Mechanistic Investigations of Biological Interactions in Vitro Research Focus

Molecular Target Identification and Validation through Biochemical Assays

In vitro biochemical assays have been instrumental in identifying and validating the molecular targets of 2-(2-Chlorophenyl)thiazole and its derivatives. These studies provide quantitative data on enzyme inhibition, receptor binding, and direct protein-ligand interactions, offering insights into the compound's mechanism of action at a molecular level.

Derivatives of the 2-phenylthiazole (B155284) scaffold have been investigated for their inhibitory effects against several key enzymes.

Acetylcholinesterase (AChE) Inhibition : The thiazole (B1198619) moiety is a recognized pharmacophore in the design of acetylcholinesterase inhibitors. nih.gov Various derivatives, such as thiazole-piperazine hybrids and coumarylthiazole compounds, have demonstrated significant inhibitory activity against AChE. nih.govnih.govtandfonline.com For instance, certain thiazolylhydrazone derivatives exhibit potent AChE inhibition with IC50 values in the low nanomolar range, comparable to the standard drug donepezil. nih.gov While the broader class of thiazoles shows promise, specific kinetic studies detailing the mechanism of action for 2-(2-Chlorophenyl)thiazole itself are not extensively detailed in the reviewed literature.

Cyclooxygenase (COX) Inhibition : The thiazole ring is a core structure in some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. tandfonline.com Studies on various diaryl-substituted thiazoles have identified them as selective COX-2 inhibitors. nih.gov For example, a diphenyl-amino thiazole derivative showed high inhibitory activity against COX-2 with an IC50 value of 0.09 µM. nih.gov Fused thiazole derivatives have also been noted for their good COX-2 inhibitory potential. nih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) : PPARγ is a ligand-mediated transcription factor and a therapeutic target for diabetes. nih.gov Phenylthiazole derivatives have been synthesized and evaluated for their agonistic activity on PPARγ. nih.gov A study on a series of phenylthiazole acids identified compound 2-(2-((5-(2-Chlorophenyl)thiazol-2-yl) amino)-2-oxoethoxy)acetic acid as a potential PPARγ agonist. nih.gov This derivative exhibited an in vitro potency comparable to the well-known agonist rosiglitazone, with a half-maximal effective concentration (EC50) of 0.75 ± 0.20 μM, as determined by a fluorescence polarization-based ligand screening assay. nih.gov This indicates a direct interaction with the PPARγ receptor, leading to its activation. nih.gov

Sterol 14α-Demethylase : This enzyme, also known as CYP51, is a critical component in the fungal ergosterol biosynthesis pathway and a primary target for azole antifungal drugs. nih.govrsc.org Molecular docking studies and in vitro assays have been performed on novel thiazole derivatives to explore their interaction with fungal CYP51. mdpi.com While many thiazole-containing compounds are designed to target this enzyme, specific binding analysis for 2-(2-Chlorophenyl)thiazole is not prominently featured. However, related structures like 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide have shown potent inhibitory activity with an IC50 value of 0.46 µM against Candida albicans CYP51. nih.govcardiff.ac.uk

Cellular Pathway Modulation in In Vitro Systems

The interaction of 2-(2-Chlorophenyl)thiazole derivatives with molecular targets translates into the modulation of critical cellular pathways, particularly those governing cell survival and death.

Thiazole-containing compounds have been extensively studied for their anticancer properties, which are often mediated through the induction of apoptosis. ijcce.ac.irmdpi.comrsc.org Research on derivatives of 5-(2-Chlorophenyl)thiazol-2-amine has demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cells. nih.gov

The mechanism underlying this cytotoxicity is linked to the induction of apoptosis. nih.gov Evidence from these studies indicates that the compounds trigger the intrinsic apoptotic pathway. This is supported by several key observations:

DNA Fragmentation : Treatment with these derivatives leads to the characteristic fragmentation of DNA, a hallmark of apoptosis. nih.gov

Caspase-3 Activation : A significant increase in the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade, was observed in treated cancer cells. nih.gov

Modulation of Apoptotic Proteins : RT-PCR analysis revealed changes in the expression of key apoptosis-regulating genes. Specifically, an upregulation of the pro-apoptotic marker BAX and a downregulation of the anti-apoptotic marker BCL-2 were noted, further confirming the engagement of the intrinsic pathway. nih.gov

The cytotoxic efficacy of these compounds is summarized in the table below.

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| 5k | MDA-MB-468 | 0.6 ± 0.04 |

| 5b | MCF-7 | 0.2 ± 0.01 |

| 5g | PC-12 | 0.43 ± 0.06 |

DNA Interaction Mechanisms

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. nih.gov For the thiazole class of compounds, various modes of DNA interaction have been proposed and investigated. Some thiazole-containing molecules, such as thiazotropsin analogues, are known to function as DNA minor groove binders. nih.govresearchgate.net The fluorescent dye Thiazole Orange also exhibits high affinity for double-stranded DNA. nih.gov These interactions are typically non-covalent and can involve groove binding, intercalation between base pairs, or electrostatic contact. nih.govbeilstein-journals.org

However, it is crucial to note that not all biologically active thiazole derivatives exert their effects through direct DNA binding. A study on novel 2-amino-5-benzylthiazole derivatives found that while they effectively induced apoptosis and caused DNA single-strand breaks and fragmentation in leukemia cells, they did so without directly binding to or intercalating with DNA. ukrbiochemjournal.org This suggests an indirect mechanism of DNA damage, possibly through the modulation of cellular pathways that lead to nuclease activation. ukrbiochemjournal.org Therefore, while the potential for direct DNA interaction exists within the broader thiazole family, the specific mechanism for 2-(2-Chlorophenyl)thiazole and its close analogs may involve indirect effects on DNA integrity as a consequence of apoptosis induction.

Computational Predictions and Validation of Biological Activities

Following a comprehensive search of scientific literature, no specific studies focusing on the computational predictions and in vitro validation of the biological activities of the compound 2-(2-Chlorophenyl)thiazole were identified. Research in this area tends to focus on broader classes of thiazole derivatives or isomers, without specific computational and corresponding experimental validation data being available for 2-(2-Chlorophenyl)thiazole itself.

Therefore, detailed research findings, data tables, and specific mechanistic insights related to the computational modeling and experimental validation for this particular compound cannot be provided at this time.

Applications in Advanced Materials Science and Catalysis

Integration of Thiazole (B1198619) Derivatives in Organic Electronics and Optoelectronic Devices

Thiazole and its derivatives are increasingly being integrated into the architecture of organic semiconductors. researchgate.netnih.gov Their electron-accepting nature, stemming from the electron-withdrawing imine (C=N) group, makes them valuable building blocks for materials used in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netnih.govsemanticscholar.org The planarity and rigidity of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), contribute to creating highly conjugated and fluorescent molecules suitable for electronic applications. mdpi.com

Thiazole-based compounds are recognized for their significant potential in luminescent materials and fluorescent sensors. researchgate.netnih.gov The inherent electronic structure of the thiazole ring often leads to molecules with desirable photophysical properties, including strong fluorescence. rsc.org For instance, derivatives of 2-(2′-hydroxyphenyl)thiazole have been developed as chemosensors that exhibit selective detection of fluoride (B91410) ions through the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a large Stokes shift and a visible color change. researchgate.net

The well-known fluorescent dye Thiazole Orange (TO) and its derivatives exemplify the utility of this class of compounds in sensing applications. nih.govsemanticscholar.org TO exhibits a remarkable "turn-on" fluorescence response upon binding to biomolecules like DNA, where its fluorescence can increase by over 3000-fold. nih.govmdpi.com This property is attributed to the restriction of intramolecular torsional movement upon intercalation into nucleic acid structures. nih.gov Researchers have synthesized various TO derivatives, modifying the benzothiazole (B30560) and quinoline (B57606) rings to fine-tune their spectral properties for applications such as labeling cancer cells. nih.gov

While specific data for 2-(2-chlorophenyl)thiazole is not extensively detailed in the reviewed literature, the photophysical properties of related structures provide insight. For example, zinc halide complexes with 2-(2-aminophenyl)benzothiazole derivatives show solid-state photoluminescence, with emission spectra that are sensitive to the ligand's molecular geometry and coordination mode. mdpi.com Similarly, thiazole compounds functionalized with different aryl groups have been shown to have tunable absorption and emission spectra, with zinc complexes of these ligands displaying enhanced emission properties, making them candidates for zinc sensing. nih.gov

Table 1: Examples of Thiazole Derivatives and their Luminescent/Sensing Applications

| Compound/Derivative Class | Application | Mechanism/Key Feature |

| 2-(2′-hydroxyphenyl)thiazoles | Fluoride ion sensing | Inhibition of ESIPT upon anion binding |

| Thiazole Orange (TO) | Nucleic acid detection | "Turn-on" fluorescence via restricted intramolecular rotation |

| 2-(2-aminophenyl)benzothiazole Complexes | Solid-state luminescence | Emission depends on ligand geometry and metal coordination |

| 5-N-Arylaminothiazoles with Pyridyl Groups | Zinc ion sensing | Enhanced emission upon formation of zinc complexes |

Energy transfer is a fundamental process in the operation of many optoelectronic devices, and materials capable of efficient energy transfer are highly sought after. In the context of material design, thiazole derivatives can participate in energy transfer processes, particularly triplet energy transfer, which is crucial for applications in photocatalysis and OLEDs. princeton.edu The design of organic semiconductors often involves creating donor-acceptor architectures to control charge and energy flow. rsc.org Thiazole's electron-accepting properties make it a suitable acceptor unit in such systems. researchgate.net

The sharing of electron density between occupied and unoccupied molecular orbitals, a key factor in stabilizing molecular systems, governs the donor-acceptor interactions that are central to energy transfer. researchgate.net While specific studies detailing the energy transfer mechanisms in 2-(2-chlorophenyl)thiazole are not prominent, the general principles of visible-light-induced organic reactions through energy transfer pathways are well-established and apply to conjugated systems incorporating thiazole moieties. princeton.edu These mechanisms are critical for processes like sensitized [2+2] cycloadditions, where a photocatalyst absorbs light and transfers its energy to a substrate, initiating a chemical reaction without undergoing permanent chemical change itself. princeton.edu

Catalytic Roles of Thiazole-Based Compounds and Their Complexes

Beyond materials science, the thiazole scaffold is a versatile platform in catalysis, contributing to both organocatalysis and metal-based catalysis. nih.govresearchgate.net

Asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of synthetic chemistry. nih.govbeilstein-journals.orgtcichemicals.com While the direct use of 2-(2-chlorophenyl)thiazole as an organocatalyst is not documented, the thiazole ring is incorporated into more complex bifunctional organocatalysts. These catalysts often feature a chiral scaffold and functional groups capable of activating substrates through non-covalent interactions like hydrogen bonding. scispace.com For example, chiral bifunctional organocatalysts derived from trans-cyclohexane-1,2-diamine and bearing 2-aminobenzimidazole (B67599) units (a related heterocyclic structure) have been successfully used in enantioselective Michael reactions. scispace.com The development of novel organocatalysts derived from amino acid scaffolds also represents a significant area of research. tcichemicals.com Although proline and its derivatives are the most common, the principles of using heterocyclic moieties to create rigid and effective catalysts are broadly applicable. researchgate.net

The nitrogen and sulfur atoms within the thiazole ring are effective coordination sites for metal ions, making thiazole derivatives valuable ligands in coordination chemistry and metal-catalyzed reactions. nih.govresearchgate.net The ability of the thiazole ring to bind to a range of hard and soft metals allows for the creation of diverse metal complexes with catalytic activity. nih.gov